molecular formula C10H15ClN2 B1472036 Cyclobutyl(pyridin-2-yl)methanamine hydrochloride CAS No. 1864074-76-9

Cyclobutyl(pyridin-2-yl)methanamine hydrochloride

Cat. No.: B1472036
CAS No.: 1864074-76-9
M. Wt: 198.69 g/mol
InChI Key: WFHSIEHAOLEDJV-UHFFFAOYSA-N
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Description

Cyclobutyl(pyridin-2-yl)methanamine is a synthetic organic molecule that belongs to the class of amines . It has a CAS Number of 1337719-21-7 . The molecule has a molecular weight of 162.23 .


Molecular Structure Analysis

The InChI code for Cyclobutyl(pyridin-2-yl)methanamine is 1S/C10H14N2/c11-10(8-4-3-5-8)9-6-1-2-7-12-9/h1-2,6-8,10H,3-5,11H2 . This indicates the molecular structure of the compound.


Physical and Chemical Properties Analysis

Cyclobutyl(pyridin-2-yl)methanamine is a liquid at room temperature . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

Anticonvulsant Agents

Research on Schiff bases of 3-aminomethyl pyridine, closely related to cyclobutyl(pyridin-2-yl)methanamine hydrochloride, has shown potential in developing anticonvulsant agents. Novel Schiff bases have been synthesized and screened for their anticonvulsant activity, demonstrating promising results in seizure protection after intraperitoneal administration in various models. Some compounds in this series have shown remarkable protection over clinically used drugs in specific seizure models (Pandey & Srivastava, 2011).

Catalysis and Polymerization

1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives, which include this compound, have been utilized in the synthesis of unsymmetrical NCN′ pincer palladacycles. These compounds have shown good activity and selectivity in catalytic applications, especially where the palladacycle remains in the Pd(II) state (Roffe et al., 2016).

Functional Models for Methane Monooxygenases

Diiron(III) complexes of tridentate 3N ligands, including derivatives of this compound, have been studied as functional models for methane monooxygenases. These complexes have been characterized and tested as catalysts for selective hydroxylation of alkanes, displaying high efficiency and selectivity (Sankaralingam & Palaniandavar, 2014).

Photocytotoxicity and Cellular Imaging

Iron(III) complexes including phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine, a compound similar to this compound, have been synthesized and studied for their photocytotoxic properties. These complexes have shown unprecedented photocytotoxicity in red light and were observed to interact favorably with cellular DNA (Basu et al., 2014).

Transfer Hydrogenation of Aryl Ketones

Ruthenium-cymene complexes containing pyridine-derived aldiimine ligands have been synthesized and applied in the transfer hydrogenation of aryl ketones. These complexes, which are related to this compound, demonstrated good catalytic activity and productivity in this reaction (Ramos et al., 2019).

Synthesis of Polylactide

Zinc(II) complexes bearing iminopyridines, closely related to this compound, have been used as pre-catalysts for the ring-opening polymerization of rac-lactide. These metal initiators showed a preference for heterotactic polylactide, highlighting their potential in polymer synthesis (Kwon et al., 2015).

Safety and Hazards

The safety information for Cyclobutyl(pyridin-2-yl)methanamine includes several hazard statements: H302, H315, H318, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 . It’s important to handle this compound with care and follow all safety guidelines.

Biochemical Analysis

Biochemical Properties

Cyclobutyl(pyridin-2-yl)methanamine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. The compound’s interaction with enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction . For example, this compound may bind to the active site of an enzyme, altering its conformation and affecting its catalytic activity. Additionally, the compound can interact with proteins involved in cell signaling pathways, modulating their function and impacting downstream cellular processes .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, the compound can activate or inhibit specific signaling pathways, leading to changes in gene expression and alterations in cellular metabolism. These effects can result in various cellular responses, such as changes in cell proliferation, differentiation, and apoptosis . The compound’s impact on cellular processes makes it a valuable tool for studying cell biology and developing therapeutic strategies.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity and function . For example, this compound may inhibit an enzyme by binding to its active site, preventing substrate binding and subsequent catalysis. Alternatively, the compound can activate an enzyme by inducing a conformational change that enhances its catalytic activity . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation play a crucial role in determining its long-term effects on cellular function . For instance, this compound may degrade over time, leading to a decrease in its activity and effectiveness. Additionally, prolonged exposure to the compound can result in long-term effects on cellular processes, such as changes in gene expression and cellular metabolism . These temporal effects are essential considerations when designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function and overall health . As the dosage increases, the compound’s impact on cellular processes and physiological functions becomes more pronounced. High doses of this compound can lead to toxic or adverse effects, such as cellular damage, organ dysfunction, and systemic toxicity . Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety profile.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can influence the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolites. For example, this compound may inhibit an enzyme involved in a specific metabolic pathway, resulting in the accumulation or depletion of certain metabolites . These effects on metabolic pathways are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical factors that determine its activity and effectiveness . The compound can interact with transporters and binding proteins that facilitate its uptake and distribution within cells. Additionally, this compound may accumulate in specific cellular compartments or tissues, influencing its localization and activity . Understanding the transport and distribution of the compound is essential for optimizing its therapeutic potential and minimizing potential side effects.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in determining its activity and function . The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, this compound may be directed to the nucleus, where it can interact with transcription factors and modulate gene expression . Alternatively, the compound may localize to the mitochondria, influencing cellular metabolism and energy production . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic applications.

Properties

IUPAC Name

cyclobutyl(pyridin-2-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2.ClH/c11-10(8-4-3-5-8)9-6-1-2-7-12-9;/h1-2,6-8,10H,3-5,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFHSIEHAOLEDJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(C2=CC=CC=N2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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